molecular formula C10H15NO B12685374 N-Ethoxy-N-ethylaniline CAS No. 46038-83-9

N-Ethoxy-N-ethylaniline

Cat. No.: B12685374
CAS No.: 46038-83-9
M. Wt: 165.23 g/mol
InChI Key: UBCKKDUHVZNHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the nitrogen atom is bonded to both an ethoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethoxy-N-ethylaniline can be synthesized through a multi-step process involving the reaction of aniline with ethyl iodide in the presence of a base, followed by the reaction with ethyl chloroformate. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-N-ethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethoxy-N-ethylaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Ethoxy-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethoxy and ethyl groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethoxy-N-ethylaniline is unique due to the presence of both an ethoxy and an ethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

46038-83-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-ethoxy-N-ethylaniline

InChI

InChI=1S/C10H15NO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

UBCKKDUHVZNHMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.